Ethyl (ethoxymethylene)cyanoacetate
Overview
Description
Synthesis Analysis
Ethyl (ethoxymethylene)cyanoacetate can be synthesized using various methods. One such method involves the reaction of the compound (2-cyano-3-(dimethylamino)acrylic acid ethyl alcohol) with hydrogen chloride in water at 78°C . The reaction is completed after 2 hours, and the yield is 98.21% .Molecular Structure Analysis
The molecular formula of Ethyl (ethoxymethylene)cyanoacetate is C8H11NO3 . The molecular weight is 169.18 .Chemical Reactions Analysis
Ethyl (ethoxymethylene)cyanoacetate is a versatile synthetic building block due to its variety of functional groups and chemical reactivity . It contains an acidic methylene group, flanked by both the nitrile and carbonyl, and so can be used in condensation reactions like the Knoevenagel condensation or the Michael addition .Physical And Chemical Properties Analysis
Ethyl (ethoxymethylene)cyanoacetate has a melting point of 49-51 °C and a boiling point of 190-191 °C30 mm Hg . It has a density of 1.2435 and a refractive index of 1.5100 . It is insoluble in water, with a solubility of less than 0.01 g/L at 20 ºC .Scientific Research Applications
- Application : It enables the direct cyanation of heterocycle C–H bonds via C–H bond activation. This method provides a safe and efficient route for synthesizing (hetero)aryl nitriles, which have applications in pharmaceuticals and materials science .
- Application : The reaction tolerates various functional groups and provides an efficient method for synthesizing cyanated (hetero)arenes, which are valuable intermediates in drug discovery and agrochemicals .
- Application : Coumarins exhibit diverse biological activities, including anticoagulant, antioxidant, and antimicrobial properties. Researchers explore their potential as drug candidates and fluorescent probes .
Copper-Catalyzed Cyanation of Heterocycles
C–H Cyanation of (Hetero)arenes
Coumarin Synthesis
Mechanism of Action
Target of Action
Ethyl (ethoxymethylene)cyanoacetate, also known as (E)-ethyl 2-cyano-3-ethoxyacrylate, primarily targets heterocycle C–H bonds . These bonds are crucial in the formation of heterocycles, which are key components in a wide range of bioactive compounds.
Mode of Action
The compound acts as a cyanating agent . It facilitates the cyanation of heterocycles via C–H bond activation . This transformation could proceed smoothly in the presence of di-tert-butyl peroxide (DTBP) under ligand-free conditions .
Biochemical Pathways
The cyanation process catalyzed by Ethyl (ethoxymethylene)cyanoacetate is part of a larger cascade process that includes the Knoevenagel procedure followed by selective cyclization . This leads to the synthesis of a wide range of (hetero)aryl nitriles .
Result of Action
The result of the compound’s action is the efficient synthesis of a wide range of (hetero)aryl nitriles . These nitriles are important in various fields, including pharmaceuticals, agrochemicals, and materials science.
Action Environment
The cyanation process can proceed smoothly under ligand-free conditions . The presence of di-tert-butyl peroxide (dtbp) is necessary for the reaction . Environmental factors such as temperature and pressure may also influence the compound’s action, efficacy, and stability.
Safety and Hazards
Ethyl (ethoxymethylene)cyanoacetate is harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation . It may also cause an allergic skin reaction and allergy or asthma symptoms if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Ethyl (ethoxymethylene)cyanoacetate is a building block for the synthesis of heterocycles which are used for example as drugs . It is a versatile synthetic building block due to its variety of functional groups and chemical reactivity . Therefore, it has potential for future use in the synthesis of various functional and pharmacologically active substances .
properties
IUPAC Name |
ethyl (E)-2-cyano-3-ethoxyprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C#N)/C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059097 | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94-05-3, 42466-67-1 | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042466671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-cyano-3-ethoxyacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.091 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-CYANO-3-ETHOXYACRYLATE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53706319OM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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